
Sparteine monoperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sparteine monoperchlorate (SM) is a chemical compound that has been widely used in scientific research. It is a salt of sparteine, a natural alkaloid found in plants such as Lupinus luteus. SM is a white crystalline powder that is soluble in water and ethanol. It has been used in various applications, including organic synthesis, catalysis, and as a chiral auxiliary.
Applications De Recherche Scientifique
Sparteine monoperchlorate has been used in various scientific research applications, including organic synthesis, catalysis, and as a chiral auxiliary. It has been used in the synthesis of natural products, such as alkaloids and steroids. This compound has also been used as a catalyst in various reactions, such as the reduction of ketones and the oxidation of alcohols. As a chiral auxiliary, this compound has been used to induce chirality in various reactions, such as the Diels-Alder reaction.
Mécanisme D'action
The mechanism of action of Sparteine monoperchlorate is not fully understood, but it is believed to be due to its ability to coordinate with metal ions. This compound has been shown to form complexes with various metal ions, such as copper, nickel, and palladium. These complexes have been shown to be effective catalysts in various reactions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antiarrhythmic effects on the heart, which is believed to be due to its ability to block sodium channels. This compound has also been shown to have anticonvulsant effects, which is believed to be due to its ability to enhance GABAergic neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Sparteine monoperchlorate in lab experiments is its ability to induce chirality in reactions. This can be useful in the synthesis of chiral compounds, which are important in the pharmaceutical industry. This compound is also relatively easy to synthesize and can be purified by recrystallization. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Orientations Futures
There are several future directions for the use of Sparteine monoperchlorate in scientific research. One direction is the development of new catalysts based on this compound complexes with metal ions. These catalysts could be used in various reactions, such as the synthesis of natural products and pharmaceuticals. Another direction is the study of the mechanism of action of this compound and its complexes with metal ions. This could lead to a better understanding of the biochemical and physiological effects of this compound and could lead to the development of new drugs with specific targets.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been used in various applications, including organic synthesis, catalysis, and as a chiral auxiliary. This compound has various biochemical and physiological effects and has been shown to be effective in various lab experiments. However, it should be handled with care due to its toxicity. There are several future directions for the use of this compound in scientific research, including the development of new catalysts and the study of its mechanism of action.
Méthodes De Synthèse
There are several methods for synthesizing Sparteine monoperchlorate, but the most common one involves the reaction between sparteine and perchloric acid. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is this compound, which can be purified by recrystallization.
Propriétés
Numéro CAS |
14427-91-9 |
|---|---|
Formule moléculaire |
C15H27ClN2O4 |
Poids moléculaire |
334.84 g/mol |
Nom IUPAC |
7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;perchloric acid |
InChI |
InChI=1S/C15H26N2.ClHO4/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;2-1(3,4)5/h12-15H,1-11H2;(H,2,3,4,5) |
Clé InChI |
UTIRDNDBRZZPRN-UHFFFAOYSA-N |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4.OCl(=O)(=O)=O |
SMILES canonique |
C1CCN2CC3CC(C2C1)CN4C3CCCC4.OCl(=O)(=O)=O |
Autres numéros CAS |
14427-91-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



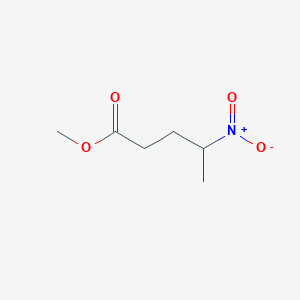
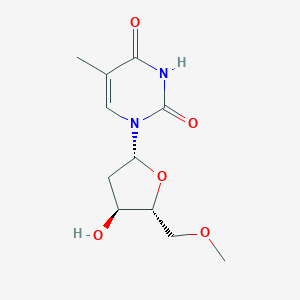
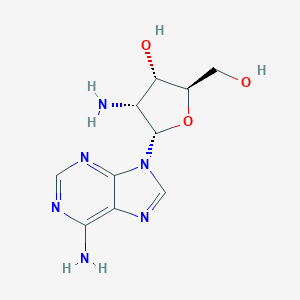

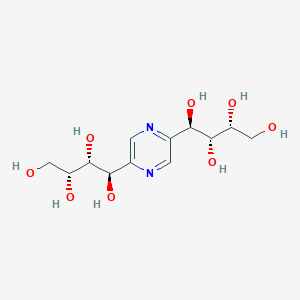
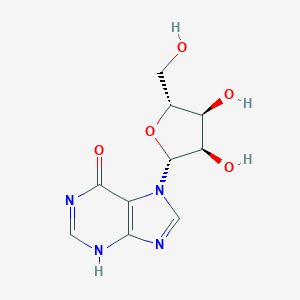




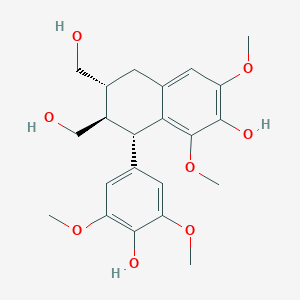
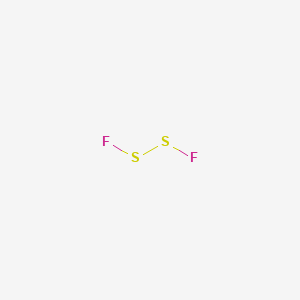
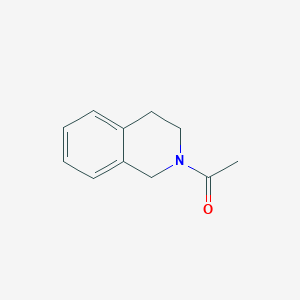
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)